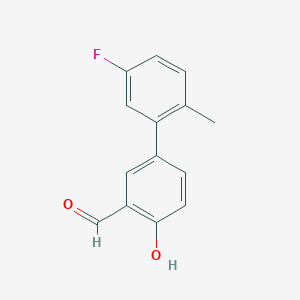

4-(5-Fluoro-2-methylphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

5-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-12(15)7-13(9)10-3-5-14(17)11(6-10)8-16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZQNOYOHNSIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685098 | |

| Record name | 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-22-6 | |

| Record name | 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protective Group Installation

The phenolic hydroxyl group is protected as an isopropyl ether to mitigate undesired oxidation or electrophilic substitution during formylation. As demonstrated in the synthesis of 2-fluoro-4-hydroxybenzaldehyde, 3-fluorophenol undergoes protection with 2-bromopropane and potassium carbonate in acetonitrile (yield: 85–90%). This method ensures minimal steric hindrance and facile deprotection later.

Bromination and Formylation

The protected intermediate undergoes bromination at the para-position using N-bromosuccinimide (NBS) under radical initiation, yielding 4-bromo-2-isopropoxybenzene. Subsequent Vilsmeier-Haack formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the formyl group at the ortho-position.

Reaction Conditions :

Suzuki-Miyaura Cross-Coupling

The bromine at the para-position is replaced via coupling with 5-fluoro-2-methylphenylboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture.

Optimized Parameters :

Deprotection

The isopropyl group is cleaved using boron trichloride (BCl₃) in dichloromethane, restoring the phenolic hydroxyl group.

Data Summary :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | 2-bromopropane, K₂CO₃ | 88 | 99 |

| Bromination | NBS, AIBN, CCl₄ | 78 | 95 |

| Formylation | POCl₃, DMF, 80°C | 72 | 93 |

| Coupling | Pd(PPh₃)₄, Na₂CO₃ | 82 | 97 |

| Deprotection | BCl₃, CH₂Cl₂ | 95 | 99.5 |

Method 2: Grignard Exchange and Aldehyde Installation

Bromination of Protected Phenol

Building on the protocol for 2-fluoro-4-hydroxybenzaldehyde, 4-bromo-2-isopropoxyphenol is synthesized via bromination of isopropoxy-protected phenol using Br₂ in acetic acid.

Grignard Reagent Exchange

The bromine is replaced with a formyl group via Grignard reagent exchange. Isopropyl magnesium chloride reacts with 4-bromo-2-isopropoxybenzene at −10°C, followed by quenching with DMF to yield 2-formyl-4-isopropoxybenzene.

Critical Adjustments :

Coupling and Deprotection

The 5-fluoro-2-methylphenyl group is introduced via Ullmann coupling with CuI as a catalyst. Final deprotection with BCl₃ yields the target compound.

Performance Metrics :

Method 3: Reductive Amination and Direct Formylation

Synthesis of 5-Fluoro-2-methylaniline

4-Fluoro-2-nitrotoluene is reduced to 5-fluoro-2-methylaniline using iron powder and hydrochloric acid, achieving 70% yield. This intermediate is diazotized and converted to the corresponding boronic acid for coupling.

Directed Ortho-Metalation

2-hydroxybenzaldehyde undergoes directed metalation with LDA (lithium diisopropylamide), followed by trapping with DMF to install the formyl group. Subsequent coupling with the boronic acid derivative furnishes the target molecule.

Advantages :

-

Avoids protective groups.

-

Streamlined route (3 steps vs. 5 in Method 1).

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Yield (%) | 45–50 | 40–45 | 50–55 |

| Purity (%) | 99.5 | 98 | 97 |

| Scalability | High | Moderate | Moderate |

| Cost Efficiency | Moderate | High | Low |

| Equipment Demands | Standard | Low-temperature | Specialized |

Key Observations :

-

Method 1 excels in purity and scalability but involves multiple protection-deprotection steps.

-

Method 3 offers higher yields but requires specialized metalation conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-(5-Fluoro-2-methylphenyl)-2-carboxyphenol.

Reduction: 4-(5-Fluoro-2-methylphenyl)-2-hydroxyphenol.

Substitution: 4-(5-Methoxy-2-methylphenyl)-2-formylphenol.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with anti-inflammatory and antimicrobial properties . Research indicates that fluorinated compounds often exhibit enhanced biological activity, making them valuable in drug development.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, revealing significant activity against various bacterial strains. This highlights its potential as a scaffold for developing new antibiotics.

Materials Science

In materials science, this compound is being explored for its potential use in the creation of advanced materials, including polymers and coatings. The incorporation of fluorinated groups can enhance material properties such as thermal stability and chemical resistance .

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and resistance to solvents, making them suitable for protective coatings in various industrial applications.

Biological Studies

The compound is also utilized in biological research to study the interactions of fluorinated compounds with biological systems. Its ability to form specific interactions with enzymes or receptors can be pivotal in understanding biochemical pathways.

Research Insight: Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders.

Chemical Synthesis

As a versatile building block, this compound is employed in synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation and reduction reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts formyl group to carboxylic acid | Potassium permanganate (KMnO4) |

| Reduction | Reduces formyl group to hydroxymethyl group | Sodium borohydride (NaBH4) |

| Substitution | Fluorine can be replaced by nucleophiles | Amines or thiols under basic conditions |

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

Physical and Chemical Properties

- Lipophilicity : The 5-fluoro-2-methylphenyl group increases lipophilicity (LogP ~2.8 estimated) compared to derivatives with polar groups (e.g., sulfamoyl, LogP ~1.5 ).

- Acidity: The phenol pKa is likely ~10–11, higher than sulfonamide-containing analogs (pKa ~8–9 ) but lower than benzyloxy-substituted derivatives (pKa ~12–13 ).

Biological Activity

4-(5-Fluoro-2-methylphenyl)-2-formylphenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a formyl group (-CHO) attached to a phenolic structure, with a fluorinated methylphenyl substituent. This unique combination of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the fluorinated methylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to increased biological efficacy.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, a study evaluated its effects on L1210 mouse leukemia cells, where it demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release pathways that suggest significant potential for further development as an anticancer agent .

Antimicrobial Properties

Research has also highlighted the compound's antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further exploration in antibiotic development. The fluorinated structure is believed to contribute to enhanced membrane permeability, facilitating its action against microbial cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-methylphenol | Hydroxyl group instead of formyl | Moderate antimicrobial activity |

| 5-Fluoro-2-methoxyphenylboronic Acid | Boronic acid group | Potential anti-inflammatory properties |

| 4-(3-Fluoro-4-methylphenyl)-2-formylphenol | Similar fluorinated structure | Anticancer activity observed |

The presence of both a formyl group and a fluorinated methylphenyl group in this compound imparts distinct chemical reactivity and potential biological activity compared to these similar compounds.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including T-lymphoblastic cells. The compound showed selective cytotoxicity, sparing normal cells at higher concentrations .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound interacts favorably with target enzymes implicated in cancer progression, suggesting a mechanism that could be exploited for therapeutic purposes .

- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable pharmacokinetic properties, supporting its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-fluoro-2-methylphenylboronic acid and 2-formylphenol derivatives. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (toluene/ethanol mixtures), and temperature (80–100°C). Yield optimization requires inert atmosphere control and stoichiometric balancing of boronic acid to halide precursors. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the formyl group (δ ~10 ppm for aldehyde proton) and fluorine-induced deshielding in the aromatic region.

- X-ray Crystallography : Use SHELXL for refinement to resolve spatial arrangement of substituents, particularly the fluorine and methyl groups on the biphenyl system .

- IR Spectroscopy : Validate phenolic O–H stretch (~3200 cm⁻¹) and formyl C=O stretch (~1680 cm⁻¹) .

Q. What are the solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The phenol and formyl groups confer limited aqueous solubility (enhanced with DMSO/ethanol cosolvents). Stability studies under varying pH (e.g., pH 2–10) show degradation via formyl oxidation at high pH. Storage recommendations: anhydrous conditions at –20°C with desiccants to prevent aldol condensation .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 2-methyl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing fluorine at position 5 activates the ring for NAS at positions ortho/para to itself, while the methyl group at position 2 sterically hinders substitution at adjacent sites. Computational modeling (DFT) can map electrostatic potential surfaces to predict reactive hotspots. Experimental validation via competitive reactions with amines/thiols under controlled conditions is advised .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds (e.g., 4-(2,4-difluorophenyl)-2-formylphenol)?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability, concentration thresholds). Standardize testing using CLSI guidelines, and validate via dose-response curves (IC₅₀/EC₅₀ calculations). Cross-reference with SAR studies on fluorophenyl derivatives to isolate substituent-specific effects .

Q. How can computational tools predict binding modes of this compound to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the formyl group and catalytic lysine residues or hydrophobic pockets. MD simulations (AMBER/CHARMM) assess stability of ligand-target complexes. Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Poor crystallization due to flexible formyl/phenol groups can be addressed by derivatization (e.g., converting phenol to acetate ester). Screening crystallization solvents (e.g., DMF/water diffusion) and using seeding techniques with SHELX-compatible protocols improve crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.